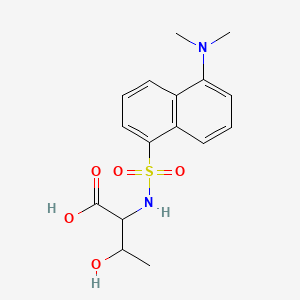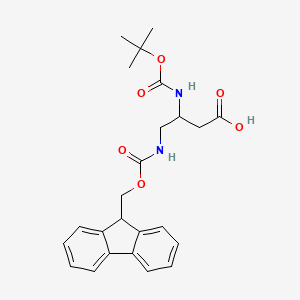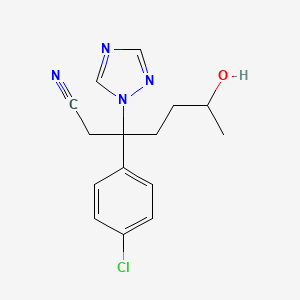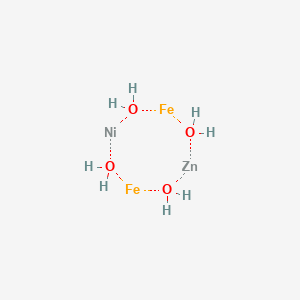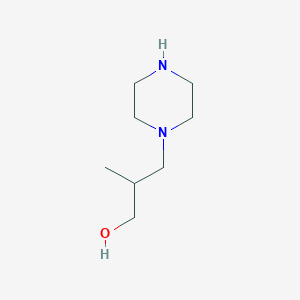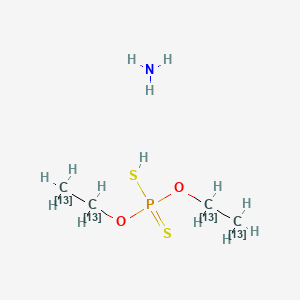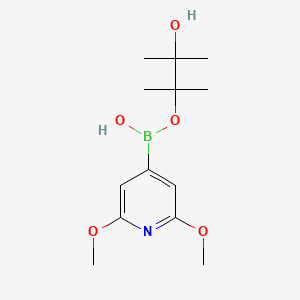
(2,6-Dimethoxypyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethoxypyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a pyridine ring substituted with methoxy groups and a borinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxypyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps. One common approach is to start with the pyridine derivative, which is then functionalized with methoxy groups. The borinic acid moiety is introduced through a reaction with a suitable boron-containing reagent under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated systems for precise control of temperature, pressure, and reagent addition. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dimethoxypyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the boron atom.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borates, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,6-Dimethoxypyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is used as a building block for the synthesis of more complex molecules. It can serve as a ligand in coordination chemistry and catalysis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, offering possibilities for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (2,6-Dimethoxypyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,6-Dimethoxypyridin-4-yl)boronic acid: Similar in structure but lacks the hydroxy and dimethylbutan-2-yl groups.
(3-Hydroxy-2,3-dimethylbutan-2-yl)boronic acid: Similar in structure but lacks the pyridine ring and methoxy groups.
Uniqueness
(2,6-Dimethoxypyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H22BNO5 |
|---|---|
Molekulargewicht |
283.13 g/mol |
IUPAC-Name |
(2,6-dimethoxypyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C13H22BNO5/c1-12(2,16)13(3,4)20-14(17)9-7-10(18-5)15-11(8-9)19-6/h7-8,16-17H,1-6H3 |
InChI-Schlüssel |
USJUQPJTWFSMFI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


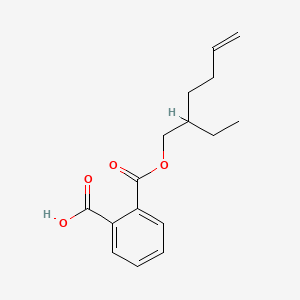
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
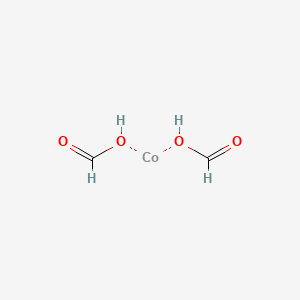
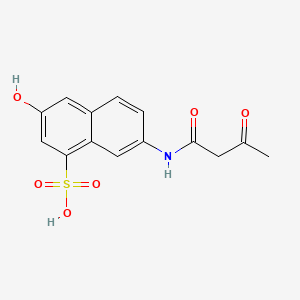
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
